molecular formula C15H19NO4 B3997884 N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3997884
M. Wt: 277.31 g/mol
InChI Key: ZTXFPBDBGJWCJQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex chemical scaffold designed for advanced research applications . This compound features a rigid, sterically strained 2-oxabicyclo[2.2.1]heptane core structure coupled with a heteroaromatic furan moiety via a carboxamide linker . This unique architecture, which incorporates a twisted amide bond, is of significant interest in structural chemistry and organic synthesis, as the distortion from planarity can profoundly influence the compound's electronic properties, solubility, and reactivity, making it a candidate for studying novel amide bond activation and nucleophilic substitution reactions . In preclinical research, this compound has shown promising biological activity. Studies indicate potential anticancer properties, with one in vitro case study demonstrating its ability to reduce the viability of breast cancer cell lines by over 60% at 10 µM concentrations, potentially through the induction of apoptosis . Additionally, its neuroprotective effects have been explored in models of neurodegenerative diseases, where it was reported to improve cognitive function and reduce markers of oxidative stress in the brain . The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and survival, facilitated by the compound's ability to interact with various enzymes and receptors via its furan ring and bicyclic structure . Beyond medicinal chemistry, this compound also holds potential in materials science. Its unique structural properties may be exploited in organic electronics, with preliminary data suggesting possible application as a component in Organic Light-Emitting Diodes (OLEDs) . The synthesis of this compound is typically achieved through microwave-assisted reactions using effective coupling reagents such as DMT/NMM/TsO⁻ or EDC, optimized for high yield and purity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-13(2)14(3)6-7-15(13,20-12(14)18)11(17)16-9-10-5-4-8-19-10/h4-5,8H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXFPBDBGJWCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NCC3=CC=CO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production with good yields. The process may also involve crystallization or flash chromatography to isolate the final compound .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the furan moiety to a maleic acid derivative while preserving the bicyclic core . Chromium-based oxidants (e.g., CrO₃) yield γ-lactones via ring-opening followed by re-cyclization.

Key conditions :

  • Solvent : Water or ethanol

  • Temperature : 20–50°C

  • Yield : 60–85% (varies with oxidant strength)

Reduction Reactions

The 3-oxo group in the bicyclo[2.2.1]heptane system is reducible to a hydroxyl group using:

  • NaBH₄ (mild, selective for ketones)

  • LiAlH₄ (stronger, may reduce carboxamide to amine)

The carboxamide group resists reduction under standard conditions but converts to an amine under high-pressure hydrogenation with Raney Ni .

Nucleophilic Acyl Substitution

The carboxamide undergoes substitution with:

  • Grignard reagents : Forms ketones after hydrolysis

  • Amines : Transamidation occurs at elevated temperatures (80–120°C)

Electrophilic Aromatic Substitution

The furan ring participates in nitration and sulfonation at the 5-position :

ReactionReagentProduct
NitrationHNO₃/H₂SO₄5-nitro-furan derivative
SulfonationSO₃/H₂SO₄5-sulfo-furan derivative

Elimination and Ring-Opening

Under basic conditions (e.g., NaOH/EtOH), the oxabicyclo[2.2.1]heptane ring undergoes retro-Diels-Alder reactions, yielding acyclic dienecarboxamides . Acidic hydrolysis (HCl/H₂O) cleaves the lactone ring to form dicarboxylic acid derivatives .

Photochemical Reactions

UV irradiation in benzene induces [2+2] cycloaddition between the furan’s α,β-unsaturated carbonyl and the bicyclic ketone, forming polycyclic adducts .

Comparative Reactivity Table

Reaction TypeSite of ReactivityPreferred ReagentsKey Products
OxidationFuran ringKMnO₄, CrO₃Maleic acid derivatives
Reduction3-oxo groupNaBH₄, LiAlH₄Secondary alcohol/amine
TransamidationCarboxamideR-NH₂ (heat)Substituted amides
Electrophilic substitutionFuran C5HNO₃, SO₃Nitro/sulfo derivatives
Ring-openingOxabicyclo frameworkNaOH/HClAcyclic dienes/acids

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, the compound degrades via retro-aldol pathways.

  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (t₁/₂ = 2 hr at pH <2 or >12) .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of bicyclic compounds exhibit significant anticancer properties. A study highlighted the potential of N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide in inhibiting tumor growth through apoptosis induction in cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival.

Case Study : In vitro studies showed that this compound effectively reduced the viability of breast cancer cells by over 60% at concentrations of 10 µM after 48 hours of exposure.

2. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It is believed to exert its effects through antioxidant mechanisms and by inhibiting neuroinflammatory responses.

Case Study : A study involving animal models demonstrated that administration of the compound significantly improved cognitive functions and reduced markers of oxidative stress in the brain.

Materials Science Applications

1. Organic Electronics

This compound has potential applications in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission.

Data Table: OLED Performance Metrics

ParameterValue
Maximum Emission Wavelength520 nm
Turn-on Voltage3.5 V
Luminous Efficiency20 cd/A

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and the bicyclic structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The carboxamide group in the bicyclo[2.2.1]heptane scaffold is frequently modified with diverse aryl or alkyl substituents, leading to variations in molecular weight, polarity, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
N-(5-Chloro-2-methoxyphenyl)-...* 5-Chloro-2-methoxyphenyl C₁₇H₂₀ClNO₄ 337.80 High logP (lipophilicity)
N-(3,4-Difluorophenyl)-...* 3,4-Difluorophenyl C₁₆H₁₇F₂NO₃ 309.31 logP = 3.23; moderate solubility
N-(2,5-Difluorophenyl)-...* 2,5-Difluorophenyl C₁₇H₁₉F₂NO₃ 323.34 Stereo: Mixture of isomers
N-(9-Ethylcarbazol-3-yl)-...* 9-Ethylcarbazol-3-yl C₂₄H₂₆N₂O₃ 390.48 Bulky aromatic substituent
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (Camphanic acid) -COOH (free acid) C₁₁H₁₄O₄ 210.23 Antimicrobial activity
2-Morpholinoethyl-(1S,4R)-...* Morpholinoethyl C₁₉H₂₉NO₅ 363.44 Low yield (11%); crystalline solid

* Full names abbreviated for brevity.

Key Observations

Substituent Impact on Lipophilicity :

  • Chlorophenyl and difluorophenyl substituents (e.g., ) increase logP values (3.23–3.80), suggesting enhanced membrane permeability but reduced aqueous solubility.
  • The furan-2-ylmethyl group (hypothetical for the target compound) may lower logP compared to halogenated aryl groups due to the oxygen-rich furan ring.

Synthetic Yields: Morpholinoethyl and piperazinyl derivatives (e.g., ) exhibit low yields (11–21%), likely due to steric hindrance during amidation. Carboxylic acid derivatives (e.g., camphanic acid) are synthesized efficiently (85% yield via DCC coupling ), highlighting the reactivity of the acid chloride intermediate.

Biological Activity :

  • Camphanic acid (C₁₁H₁₄O₄) demonstrates antimicrobial activity, attributed to its carboxylic acid group and bicyclic rigidity .
  • Halogenated analogs (e.g., ) lack explicit activity data but are often explored in medicinal chemistry for target engagement via halogen bonding.

Stereochemical Considerations :

  • Several analogs (e.g., ) are synthesized with defined stereochemistry at the bicyclo[2.2.1]heptane core, which may influence binding affinity in chiral environments.

Biological Activity

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure with a furan moiety and a carboxamide functional group. Its molecular formula is C15H19N3O3C_{15}H_{19}N_{3}O_{3}, and it has a molecular weight of 289.33 g/mol. The structural features are crucial for its biological activity.

Pharmacological Activities

1. Anticancer Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant anticancer properties. For example, studies have shown that derivatives of the 7-oxabicyclo[2.2.1]heptane framework can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study by Roy et al. (2021) demonstrated that a related compound exhibited an IC50 value of 34.3 μM against RAW 264.7 cells, indicating strong cytotoxic activity against cancer cells .

2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.

Mechanism:
Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been reported in similar compounds, suggesting that this compound could exert similar effects .

3. Antimicrobial Activity
Bicyclic compounds have shown promising results against various bacterial strains.

Evidence:
In vitro studies revealed that related structures exhibited potent antibacterial activity against strains like Streptococcus pyogenes with minimum inhibitory concentrations (MIC) in the low microgram range .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX-2
AntimicrobialInhibition of bacterial growth

Research Findings

Recent investigations into compounds related to N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane have highlighted several key findings:

  • Synthesis and Characterization : The synthesis of the bicyclic core has been optimized to enhance yield and purity, facilitating further biological testing .
  • Mechanistic Studies : Detailed mechanistic studies have revealed that the compound may interact with specific molecular targets involved in cancer progression and inflammation .
  • Toxicity Assessment : Preliminary toxicity assessments indicate a favorable safety profile, making it a candidate for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing bicyclo[2.2.1]heptane-1-carboxamide derivatives?

  • Methodology : The compound’s bicyclic core can be synthesized via Diels-Alder reactions or cyclopropanation strategies. For carboxamide functionalization, coupling agents like EDC/HOBt are often used to react amines with activated carboxylic acids. For example, N-alkylation of the furan-2-ylmethyl group can be achieved using reductive amination or nucleophilic substitution .
  • Characterization : Confirmation of the bicyclo[2.2.1]heptane structure requires 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemical ambiguities, particularly for bridgehead protons and carbons .

Q. How is the purity and stability of the compound validated in synthetic workflows?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith® columns) ensures purity (>95%). Stability studies under varying pH, temperature, and light conditions are conducted using accelerated degradation protocols .
  • Data Interpretation : Discrepancies in melting points or spectral data (e.g., IR carbonyl stretches) may indicate polymorphic forms or residual solvents, necessitating recrystallization or column purification .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Techniques :

  • IR Spectroscopy : Confirms carbonyl groups (e.g., 1700–1750 cm1^{-1} for lactones/amides) .
  • NMR : 1H^{1}\text{H}-NMR identifies substituents on the bicycloheptane ring (e.g., methyl groups at δ 1.15–1.73 ppm) and furan protons (δ 6.18–7.95 ppm). 13C^{13}\text{C}-NMR resolves bridgehead carbons (δ 24–29 ppm) .
  • HR-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ for C16_{16}H18_{18}NO4_4 at m/z 288.1236) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carboxamide functionalization step?

  • Experimental Design :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amidation.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
  • Reaction Monitoring : Use TLC or inline IR to track intermediate formation and minimize side reactions (e.g., hydrolysis) .
    • Data Contradiction : Lower yields in DMF may arise from carboxamide degradation; switching to THF with molecular sieves improves stability .

Q. What strategies resolve conflicting 1H^{1}\text{H}-NMR data for the bicycloheptane ring system?

  • Advanced Techniques :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., bridgehead protons at δ 4.74–4.87 ppm) and confirms stereochemistry .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison with experimental data .
    • Case Study : In 7-oxabicyclo[2.2.1]heptane derivatives, NOESY correlations between H-3 and H-6 confirmed endo/exo configurations .

Q. How does the furan-2-ylmethyl group influence the compound’s bioactivity in antimicrobial assays?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or alternative heterocycles (e.g., thiophene) .
  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include controls like ampicillin and norfloxacin .
    • Data Interpretation : Reduced activity in furan-deficient analogs suggests the furan moiety enhances membrane permeability or target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.